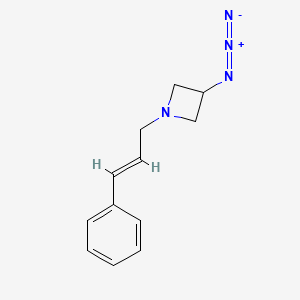

3-Azido-1-cinnamylazetidine

Description

3-Azido-1-cinnamylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with an azide (-N₃) group at the 3-position and a cinnamyl (C₆H₅-CH₂-CH₂-) moiety at the 1-position. The azide group confers high reactivity, making the compound valuable for applications in click chemistry, particularly in bioconjugation and pharmaceutical synthesis.

Propriétés

IUPAC Name |

3-azido-1-[(E)-3-phenylprop-2-enyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-15-14-12-9-16(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQGWWSXIOXSPT-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC=CC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C/C=C/C2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Azetidine Core

- The azetidine ring is typically prepared via cyclization reactions starting from appropriate amino alcohol or haloalkylamine precursors. The four-membered ring can be formed by intramolecular nucleophilic substitution, often under basic conditions.

- Control of reaction parameters such as temperature, solvent polarity, and base strength is critical to favor ring closure and minimize side reactions.

Azidation at the 3-Position

- The azide group is introduced at the 3-position of the azetidine ring using azidation reactions. This is often achieved by displacement of a suitable leaving group (e.g., triflate, tosylate, or halide) with sodium azide.

- The leaving group is installed via prior functionalization of the 3-position, often by conversion of a hydroxyl or halide group to a better leaving group.

- Reaction conditions require careful control to prevent ring opening or decomposition of the azide group.

- Microwave irradiation has been reported to enhance reaction rates and yields in azidation steps.

Advanced Synthetic Techniques and Innovations

Protection of Azido Groups in Organometallic Intermediates

- A novel method developed by researchers at Tokyo University of Science involves protecting azido groups with di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) to enable the formation of organomagnesium intermediates via iodine-magnesium exchange.

- This protection strategy allows the synthesis of azide-containing intermediates that are otherwise sensitive to nucleophilic attack, expanding the scope of azide chemistry.

- Subsequent deprotection with elemental sulfur yields the free azide functionality.

- This method facilitates the synthesis of diverse azide compounds and could be adapted for azetidine derivatives such as this compound, improving yields and functional group tolerance.

Use of Grignard Reagents in Azide Synthesis

- The Grignard reaction is employed to introduce azide groups into aromatic and heterocyclic compounds by forming organomagnesium intermediates that react with electrophilic azide sources.

- This approach has been shown to be effective in synthesizing azide compounds with high efficiency and selectivity.

- The method's compatibility with azetidine rings is promising for the synthesis of this compound, allowing for milder conditions and broader functional group tolerance.

Reaction Conditions and Optimization

| Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Azetidine ring formation | Haloalkylamine precursor, base (e.g., K2CO3), DMF | Temperature control critical for cyclization |

| Cinnamyl substitution | Cinnamyl bromide/halide, base (e.g., NaH), DMF | Polar aprotic solvents enhance substitution |

| Azidation at 3-position | Sodium azide, polar aprotic solvent (e.g., DMSO), microwave irradiation | Microwave can improve yield and reduce time |

| Azide protection (optional) | Amphos ligand, iodine-magnesium exchange, elemental sulfur for deprotection | Protects azide during organometallic steps |

Characterization and Purity Assessment

- NMR spectroscopy (1H, 13C) confirms the structure, especially the azetidine ring and cinnamyl substituent.

- IR spectroscopy identifies the azide stretch around 2100 cm⁻¹.

- Mass spectrometry verifies molecular weight and purity.

- Chromatographic techniques (e.g., column chromatography) are used for purification.

Summary of Research Findings

- The preparation of this compound involves a multi-step synthesis with critical azidation and substitution steps.

- Recent advances in azide protection and organometallic intermediate formation have improved synthetic efficiency and broadened functional group compatibility.

- Microwave-assisted azidation enhances reaction rates and yields.

- Careful optimization of solvents, temperature, and reagent stoichiometry is essential for high purity and yield.

- The compound’s synthesis benefits from modern azide chemistry innovations, including the use of Grignard reagents and azide protection strategies.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Azido-1-cinnamylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Applications De Recherche Scientifique

3-Azido-1-cinnamylazetidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 3-Azido-1-cinnamylazetidine exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, is known to participate in click chemistry reactions, which are widely used in bioconjugation and drug delivery systems. The cinnamyl group may also contribute to the compound's biological activity by interacting with enzymes or receptors.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

3-Azido-1-cycloheptylazetidine ([2097981-44-5]) Structure: Azetidine ring with a cycloheptyl substituent (7-membered carbon ring) instead of cinnamyl. Molecular Formula: C₁₀H₁₆N₄ vs. C₁₂H₁₄N₄ for 3-azido-1-cinnamylazetidine. Functional Groups: Azide (-N₃) and cycloheptyl.

Thiazolidine Derivatives (e.g., (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide) Structure: 5-membered thiazolidine ring (containing sulfur) vs. 4-membered azetidine. Functional Groups: Thiourea, nicotinoyl. Key Differences: Thiazolidines exhibit broader bioactivity (e.g., antimicrobial, antiviral) due to sulfur’s electronegativity and ring flexibility. Azetidines, with higher ring strain, may show distinct reactivity patterns .

1,3-Diazetidin-2-one Derivatives Structure: Azetidine fused with a ketone group. Functional Groups: Diazetidinone (two nitrogen atoms, one ketone). Key Differences: The ketone group enhances polarity, affecting solubility and ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to the azide’s click chemistry utility .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data

- In contrast, diazetidinones often face violations due to polarity .

Pharmaceutical Relevance

- Purity and Isomer Separation :

- As seen in tizanidine analogs (), substituent bulkiness (e.g., cinnamyl vs. cycloheptyl) impacts chromatographic separation and dosage precision. Cinnamyl’s size may necessitate advanced purification techniques .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Azido-1-cinnamylazetidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the azide group into an azetidine scaffold via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, azetidine precursors (e.g., 3-chloroazetidine) can react with sodium azide under reflux in polar aprotic solvents like DMF. The cinnamyl group is introduced via alkylation or Michael addition. Optimization includes controlling temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 azetidine:azide) to minimize side reactions. Characterization via H/C NMR and IR confirms the azide stretch (~2100 cm) and cinnamyl olefin signals .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- NMR : Assigning azetidine ring protons (δ 3.5–4.5 ppm) and cinnamyl aromatic/olefinic protons (δ 6.5–7.5 ppm). Overlapping signals may require 2D COSY or HSQC.

- IR : Confirming the azide group (sharp peak ~2100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks. Discrepancies in azide stability (e.g., decomposition during analysis) are mitigated by using fresh samples and inert atmospheres .

Q. How does the steric and electronic environment of the azetidine ring influence the stability of this compound?

- Methodological Answer : The azetidine ring’s strain (90° bond angles) increases reactivity, while the cinnamyl group’s conjugation stabilizes the molecule. Azide stability is pH-sensitive; decomposition is accelerated under acidic conditions. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring can quantify degradation products like amines or nitriles .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in 1,3-dipolar cycloadditions, and how do experimental results align with simulations?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cycloadditions. For instance, the azide’s LUMO interacts with dipolarophiles (e.g., alkynes) to form triazoles. Experimental validation via kinetic studies (e.g., monitoring reaction rates at varying temperatures) often corroborates computational activation energies (±2 kcal/mol deviations). Discrepancies arise from solvent effects not fully captured in gas-phase simulations .

Q. How can contradictory data on the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer : Contradictions (e.g., varying IC values in kinase assays) are addressed by:

- Standardized Assays : Replicating conditions (e.g., ATP concentration, pH) across labs.

- Meta-Analysis : Pooling data from primary studies while adjusting for covariates (e.g., cell line variability).

- Structure-Activity Relationship (SAR) Modeling : Identifying critical substituents (e.g., cinnamyl para-substituents) using multivariate regression .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound for chiral drug discovery?

- Methodological Answer : Asymmetric synthesis approaches include:

- Chiral Auxiliaries : Using (R)- or (S)-BINOL to direct azetidine ring formation.

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic precursors.

- Chiral HPLC : Purifying enantiomers with cellulose-based columns. Purity is validated via circular dichroism (CD) or polarimetry .

Q. How do photolytic conditions affect the cinnamyl group in this compound, and what applications arise from its photolability?

- Methodological Answer : UV irradiation (λ = 365 nm) cleaves the cinnamyl group via retro-Diels-Alder reactions, releasing active azetidine intermediates. Applications include:

- Photoaffinity Labeling : Capturing protein-ligand interactions in situ.

- Controlled Drug Release : Spatiotemporal activation in prodrug systems. Optimization involves tuning irradiation duration and intensity to balance efficiency vs. decomposition .

Methodological Considerations

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., XRD for structure confirmation if NMR is ambiguous) .

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize multi-variable syntheses .

- Ethical Citation : Follow ACS or RSC guidelines to credit primary sources and avoid predatory journals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.